molecular formula C24H23NO6 B11005768 (2S)-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11005768
M. Wt: 421.4 g/mol
InChI Key: WYMJMBGTMYQTNC-QFIPXVFZSA-N
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Description

({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is a complex organic compound with the molecular formula C16H16O5 It is known for its unique structure, which includes a benzo[c]chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the benzo[c]chromen ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: This step involves acetylation reactions using reagents such as acetic anhydride.

    Attachment of the amino and phenyl groups: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound may be used to study its effects on cellular processes and pathways. It can be used in assays to investigate its potential as a therapeutic agent.

Medicine

In medicine, ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID may have potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of ({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID
  • (6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID
  • (4-ME-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY (PHENYL)ACETIC ACID

Uniqueness

({[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is unique due to its specific substitution pattern on the benzo[c]chromen ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-2-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C24H23NO6/c1-14-11-18(21-16-9-5-6-10-17(16)24(29)31-19(21)12-14)30-13-20(26)25-22(23(27)28)15-7-3-2-4-8-15/h2-4,7-8,11-12,22H,5-6,9-10,13H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1

InChI Key

WYMJMBGTMYQTNC-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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